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molecular formula C7H16Cl2N2S B3089208 4-Azetidin-3-ylthiomorpholine dihydrochloride CAS No. 1190320-91-2

4-Azetidin-3-ylthiomorpholine dihydrochloride

Cat. No. B3089208
M. Wt: 231.19
InChI Key: JSPZWQOUXTUHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402581B2

Procedure details

4-[1-(Diphenylmethyl)azetidin-3-yl]thiomorpholine (1.0 g, 3.1 mmol) was dissolved in CH2Cl2 under nitrogen and stirred at 0° C. during the addition of 1-chloroethyl chloroformate (1.3 g, 9.2 mmol). The mixture was stirred for 90 min and then methanol (1 mL) was added. The solution was refluxed for 20 min and the solvent was removed by evaporation. To the residue was added acetone (10 mL) followed by isopropanol (10 mL) and the mixture was then refluxed for 30 min and then placed at room temperature overnight. The mixture was cooled and the precipitate was collected by filtration. There was obtained 250 mg (51%) of 4-azetidin-3-ylthiomorpholine dihydrochloride as a pale brown solid. 1H NMR (400 MHz, DMSO-d6): 2.4-3.8 (cm, 8H), 4.0 (b, 2H), 4.3 (m, 1H), 4.5 (b, 2H) 9.2 (b, 1H), 10.4 (b, 1H).
Name
4-[1-(Diphenylmethyl)azetidin-3-yl]thiomorpholine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][S:15][CH2:14][CH2:13]3)[CH2:9]2)C=CC=CC=1.[Cl:24]C(OC(Cl)C)=O.CO>C(Cl)Cl>[ClH:24].[ClH:24].[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][S:15][CH2:14][CH2:13]2)[CH2:9]1 |f:4.5.6|

Inputs

Step One
Name
4-[1-(Diphenylmethyl)azetidin-3-yl]thiomorpholine
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1CCSCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
To the residue was added acetone (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then refluxed for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
placed at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
Cl.Cl.N1CC(C1)N1CCSCC1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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